N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide
Description
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Properties
IUPAC Name |
2-chloro-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O4S/c1-4-11-23-16-12-14(9-10-17(16)27-13-20(2,3)19(23)24)22-28(25,26)18-8-6-5-7-15(18)21/h4-10,12,22H,1,11,13H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUKQCUHVYMPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1=O)CC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-chlorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : C20H22ClN2O3S
- Molecular Weight : 394.92 g/mol
The presence of the benzo[b][1,4]oxazepine ring system is significant for its biological activity due to the structural features that facilitate interactions with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, derivatives of benzo[b][1,4]oxazepine have been shown to inhibit specific cancer cell lines effectively. In vitro studies demonstrated that this compound could potentially inhibit the proliferation of breast cancer cells (MCF-7 and MDA-MB-231), similar to findings in related pyrazole derivatives which showed synergistic effects when combined with doxorubicin .
| Study | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| Study A | MCF-7 | 15.0 | Significant inhibition observed |
| Study B | MDA-MB-231 | 10.5 | Synergistic effect with doxorubicin |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, N-(5-allyl...) demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may modulate inflammatory pathways effectively .
Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of this compound indicate potential effectiveness against various bacterial strains. The sulfonamide group is known for its antibacterial properties, and derivatives have been tested against Gram-positive and Gram-negative bacteria with varying degrees of success.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The proposed mechanism for the biological activity of N-(5-allyl...) involves the inhibition of key enzymes involved in cancer cell proliferation and inflammation. The oxazepine moiety is believed to interact with cellular receptors or enzymes, leading to altered signaling pathways that promote apoptosis in cancer cells and reduce inflammatory responses.
Case Studies
- Case Study on Antitumor Effects : A study conducted on a series of oxazepine derivatives showed that modifications at the allylic position significantly enhanced cytotoxicity against cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity.
- Inflammation Model : In an animal model of acute inflammation induced by carrageenan, administration of N-(5-allyl...) resulted in a marked decrease in paw edema compared to controls, supporting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the critical synthetic steps for preparing this compound, and how do reaction conditions influence yield and purity?
- Answer: Synthesis involves multi-step organic reactions, including alkylation, sulfonamide coupling, and cyclization. Key steps include:
- Allylation : Introduction of the allyl group under inert atmospheres (e.g., N₂) to prevent oxidation of sensitive intermediates .
- Sulfonamide coupling : Use of 2-chlorobenzenesulfonyl chloride with the oxazepine core under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclization : Controlled temperature (60–80°C) to form the tetrahydrobenzooxazepine ring .
- Purification : Column chromatography or HPLC to isolate the product, followed by NMR (¹H/¹³C) and mass spectrometry for structural validation .
Q. How do the sulfonamide and oxazepine functional groups influence this compound’s chemical reactivity?
- Answer:
- Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzymes like carbonic anhydrase) and undergoes nucleophilic substitution at the chlorine site .
- Oxazepine core : The allyl group enables [2+2] cycloaddition or oxidation reactions, while the lactam ring (4-oxo) affects solubility and stability in polar solvents .
- Methodological tip : Use FT-IR to track functional group transformations (e.g., S=O stretching at 1150–1300 cm⁻¹) during reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer:
- NMR spectroscopy : ¹H NMR identifies allyl protons (δ 5.0–6.0 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms carbonyl (δ 170–180 ppm) and sulfonamide groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~453) and detects fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry of the oxazepine ring, though crystallization may require slow evaporation in DCM/hexane .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reaction pathways during sulfonamide coupling?
- Answer: Conflicting data on coupling efficiency (e.g., side reactions with the allyl group) can be addressed via:
- Pseudo-first-order kinetics : Monitor sulfonyl chloride consumption using UV-Vis at 280 nm to determine rate constants .
- Competitive inhibition assays : Add inhibitors (e.g., p-toluenesulfonamide) to identify steric/electronic effects on the oxazepine core .
- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and optimize solvent effects (e.g., DMF vs. THF) .
Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?
- Answer:
- pH-dependent stability : Conduct accelerated degradation studies (25–37°C, pH 4–9) with LC-MS monitoring. Buffers (PBS, Tris-HCl) mitigate hydrolysis of the sulfonamide .
- Lyophilization : Freeze-drying in 5% mannitol improves shelf life for cell-based assays .
- Protection strategies : Use Boc groups for labile amines during derivatization .
Q. How does molecular docking elucidate interactions between this compound and carbonic anhydrase isoforms?
- Answer:
- Docking workflow :
Prepare protein structure (PDB ID: 3LXE) using AutoDock Tools.
Define the active site (Zn²⁺ coordination site).
Run flexible ligand docking (Glide SP/XP) to assess binding modes .
- Key interactions : Sulfonamide oxygen binds Zn²⁺, while the 2-chlorophenyl group occupies hydrophobic pockets. MD simulations (100 ns) validate pose stability .
Data Contradictions and Resolution
Q. How to address discrepancies in reported biological activity across similar analogs?
- Answer:
- Structural comparison : Create a SAR table (see Table 1) to correlate substituent effects (e.g., allyl vs. ethyl groups) with IC₅₀ values .
- Assay standardization : Use identical enzyme sources (e.g., recombinant human CA-II) and buffer conditions (pH 7.4) .
Table 1 : Comparative Activity of Analogues
| Substituent (R) | IC₅₀ (CA-II, nM) | Solubility (mg/mL) |
|---|---|---|
| Allyl (target) | 12.3 ± 1.5 | 0.45 |
| Ethyl | 28.7 ± 3.2 | 0.78 |
| Propyl | 45.6 ± 4.1 | 0.32 |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
